![molecular formula C11H15Cl2N3O B2408729 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1193389-15-9](/img/structure/B2408729.png)

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

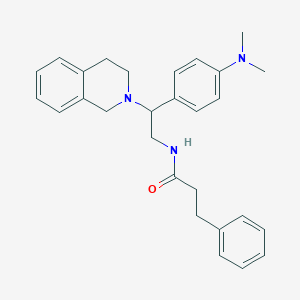

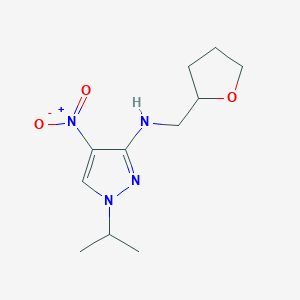

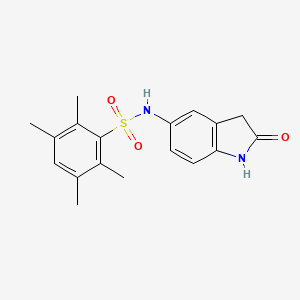

“4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride” is a compound with the CAS Number: 1193389-15-9 . It has a molecular weight of 276.17 and its IUPAC name is 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H . This indicates that the compound has a molecular formula of C11H13N3O and two hydrochloride ions.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Crystal Structure Analysis

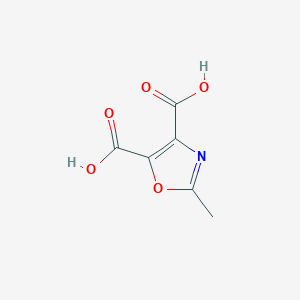

The compound's structural characteristics are significant for understanding its potential applications. For instance, the study of similar compounds with imidazole rings, like triflumizole, reveals insights into molecular geometry and intermolecular interactions. Such information is crucial for understanding the compound's behavior in various applications (Kim, Park, Shin, & Kim, 2010).

Antimicrobial Activity

Compounds with an imidazole ring have shown potential in antimicrobial applications. For example, derivatives of imidazole exhibited significant antimicrobial activity in vitro against bacteria like S. aureus and E. coli, as well as fungi like C. albicans (Khanage, Mohite, & Pandhare, 2020). This suggests potential research applications of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in developing new antimicrobial agents.

Synthesis of Novel Compounds

Imidazole derivatives are valuable in synthesizing novel compounds with potential applications in various fields. For instance, the creation of new tetrasubstituted imidazoles and their analysis through experimental and computational methods have been explored, indicating the versatility of these compounds in chemical synthesis and analysis (Ahmad et al., 2018).

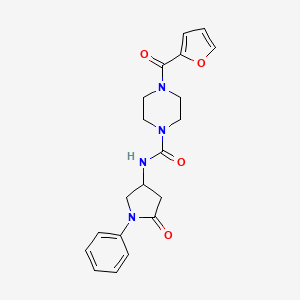

Sensor Development

Imidazole-based compounds have been used in developing sensors, particularly for detecting metal ions. Research shows the effectiveness of such compounds in detecting ions like Fe3+ in aqueous solutions, demonstrating their potential in environmental monitoring and analytical chemistry (Yanpeng et al., 2019).

Electrophysiological Activity

Research on imidazole derivatives has also extended to exploring their electrophysiological activities, which can be significant in developing new pharmaceuticals or understanding biological processes (Morgan et al., 1990).

Safety And Hazards

properties

IUPAC Name |

4-(2-imidazol-1-ylethoxy)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKDGZLSOBSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

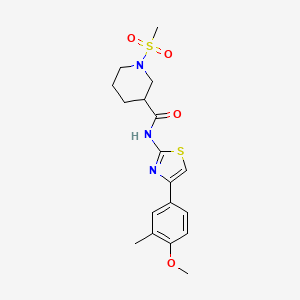

Canonical SMILES |

C1=CC(=CC=C1N)OCCN2C=CN=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)